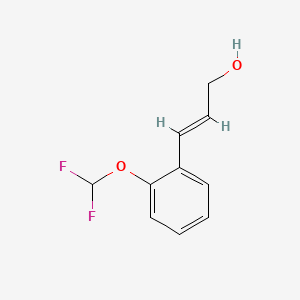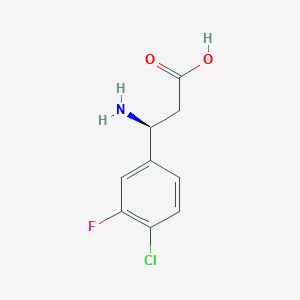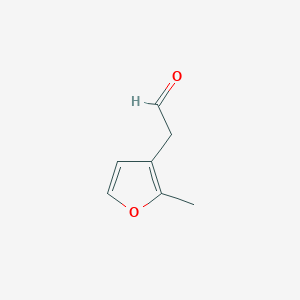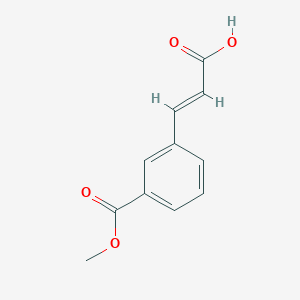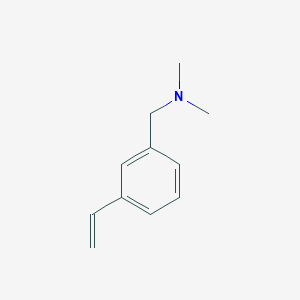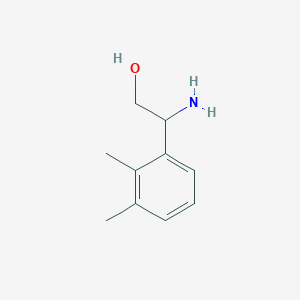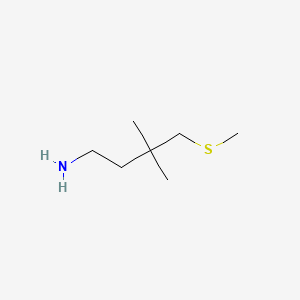
3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C7H17NS It is characterized by a butanamine backbone with a dimethyl substitution at the third carbon and a methylsulfanyl group at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-1-amine with methylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine: Similar structure but with the amine group at the second carbon.
4-(Methylsulfanyl)butan-1-amine: Lacks the dimethyl substitution at the third carbon.
4-Amino-3,3-dimethylbutyltrimethoxysilane: Contains a trimethoxysilyl group instead of a methylsulfanyl group.
Uniqueness
3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine is unique due to the presence of both the dimethyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H17NS |
|---|---|
Molekulargewicht |
147.28 g/mol |
IUPAC-Name |
3,3-dimethyl-4-methylsulfanylbutan-1-amine |
InChI |
InChI=1S/C7H17NS/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 |
InChI-Schlüssel |
CVLJNIVMCIANAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


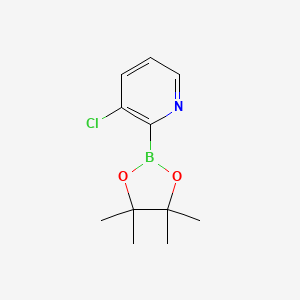
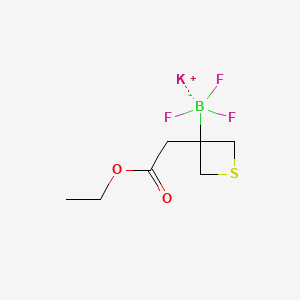
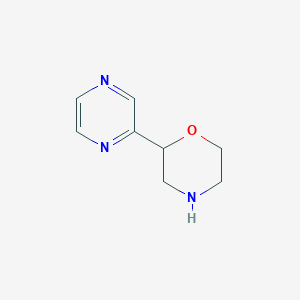
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
